An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and Its Analogs
An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its closely related analogs. As a scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for successful drug discovery and development endeavors. This document delves into the structural attributes, empirical and predicted properties, and established methodologies for characterization, offering a holistic perspective for researchers in the field.
Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core represents a class of heterocyclic compounds that has garnered considerable attention for its diverse biological activities. These compounds are known to possess a wide range of pharmacological properties, including but not limited to anti-inflammatory, analgesic, antifungal, and antitumor activities.[1][2] The fusion of a pyrimidine ring with a tetrahydropyridine moiety creates a rigid three-dimensional structure that can effectively interact with various biological targets. The substituent at the 6-position, in this case, a benzyl group, plays a crucial role in modulating the molecule's steric and electronic properties, thereby influencing its biological profile and physicochemical characteristics.
Recent research has highlighted the potential of this scaffold in developing novel therapeutics. For instance, derivatives of tetrahydropyrido[4,3-d]pyrimidine have been investigated as human topoisomerase II inhibitors, showcasing their potential as anticancer agents.[3] Furthermore, the broader class of tetrahydropyrimidines has been explored for a multitude of therapeutic applications, underscoring the importance of this chemical framework in medicinal chemistry.[2]
Molecular Structure and Identification
The core structure of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a fused bicyclic system. The specific compound of interest and its relevant analogs are often distinguished by substitutions on the pyrimidine ring. For the purpose of this guide, we will focus on the most extensively documented derivative, the 2,4-dichloro analog, while also providing information on related structures.
Key Analogs:
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6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:
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CAS Number: 778574-04-4[1]
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Molecular Formula: C₁₄H₁₃Cl₂N₃
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Molecular Weight: 306.18 g/mol
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6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:
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5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (unsubstituted core):
The presence of the benzyl group at the N-6 position introduces a significant lipophilic character to the molecule. The chloro substituents on the pyrimidine ring further influence the electronic distribution and reactivity of the scaffold.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for the 2,4-dichloro analog, which serves as a representative example for this class of compounds.
Table 1: Physicochemical Properties of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 778574-04-4)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃Cl₂N₃ | - |
| Molecular Weight | 306.18 g/mol | - |
| Boiling Point | 423.9 °C at 760 mmHg | [1] |
| Density | 1.362 g/cm³ | [1] |
| Flash Point | 210.2 °C | [1] |
| Refractive Index | 1.584 | [1] |
| pKa (Predicted) | 4.42 ± 0.20 | [1] |
Expert Insights:
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The high boiling point and flash point are indicative of the compound's thermal stability.
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The predicted pKa suggests that the molecule is weakly basic. The protonation state at physiological pH (around 7.4) will be a critical determinant of its solubility and interaction with biological targets. The nitrogen atoms in the heterocyclic system are the likely sites of protonation.
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Experimental determination of properties such as solubility and logP is highly recommended for a more accurate assessment of the compound's drug-like properties.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following section outlines the methodologies for determining key physicochemical parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.
Methodology:
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Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is reported in units of µg/mL or µM.
Causality Behind Experimental Choices:
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PBS at pH 7.4: This buffer system mimics physiological pH, providing a more biologically relevant solubility value.
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Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
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HPLC-UV: This is a robust and widely used analytical technique for the quantification of small molecules, offering high sensitivity and specificity.
Caption: Experimental Workflow for logP Determination.
Chemical Stability and Reactivity
The chemical stability of a drug candidate is a critical parameter that affects its shelf-life and in vivo performance. The 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold possesses several features that may influence its stability:
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Hydrolysis: The chloro substituents on the pyrimidine ring are potential sites for nucleophilic substitution, including hydrolysis. The rate of hydrolysis is expected to be pH-dependent.
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Oxidation: The benzylic position and the tertiary amine in the tetrahydropyridine ring could be susceptible to oxidative degradation.
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Photostability: Aromatic systems can be prone to photodegradation upon exposure to light.
Protocol for Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
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Stress Conditions: Solutions of the compound are exposed to various stress conditions, including:
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Acidic (e.g., 0.1 M HCl)
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Basic (e.g., 0.1 M NaOH)
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Oxidative (e.g., 3% H₂O₂)
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Thermal (e.g., 60 °C)
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Photolytic (e.g., exposure to UV light)
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Time Points: Samples are collected at various time points.
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Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradants.
Synthesis and Chemical Reactivity
The synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives typically involves multi-step reaction sequences. While a detailed synthesis of the parent 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not readily available in the provided search results, related structures offer insights into potential synthetic routes. For instance, the synthesis of a 7-benzyl substituted analog involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea. [6] The presence of chloro groups in the 2 and 4 positions of the pyrimidine ring of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine makes it a valuable intermediate for further chemical modifications through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR).
Conclusion
The 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its analogs represent a promising class of compounds with significant therapeutic potential. This technical guide has provided a comprehensive overview of the available physicochemical data, emphasizing the importance of empirical determination of key properties for drug development. The outlined experimental protocols offer a robust framework for the characterization of these molecules. Further investigation into the synthesis, reactivity, and biological activity of a wider range of derivatives is warranted to fully exploit the therapeutic potential of this versatile scaffold.
References
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LookChem. 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]
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Mol-Instincts. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. [Link]
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ResearchGate. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]
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Emergent Life Sciences Research. Physicochemical properties of some tetrahydropyrimidine derivatives. [Link]
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